
3-Ethyl-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-hydroxybenzamide is an organic compound belonging to the benzamide family It is characterized by the presence of an ethyl group at the third position and a hydroxyl group at the second position on the benzene ring, with an amide functional group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-hydroxybenzamide can be achieved through the direct condensation of 3-ethyl-2-hydroxybenzoic acid with ammonia or an amine. This reaction typically requires a catalyst and can be performed under ultrasonic irradiation to enhance the reaction rate and yield . The use of Lewis acidic ionic liquids immobilized on diatomite earth has been reported as an effective catalyst for this type of reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-temperature conditions and continuous flow reactors to ensure efficient and scalable synthesis. The choice of catalyst and reaction conditions would be optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Formation of 3-ethyl-2-hydroxybenzoic acid or 3-ethyl-2-hydroxybenzaldehyde.
Reduction: Formation of 3-ethyl-2-hydroxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It has been investigated for its antioxidant properties and potential as a thrombin inhibitor.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . As a thrombin inhibitor, it binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation . The anticancer effects are likely due to its ability to induce apoptosis in cancer cells through various signaling pathways .
Comparaison Avec Des Composés Similaires
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
3-Hydroxybenzamide: Similar structure but lacks the ethyl group, used as an intermediate in organic synthesis.
2-Hydroxybenzamide:
Uniqueness: 3-Ethyl-2-hydroxybenzamide is unique due to the presence of both an ethyl group and a hydroxyl group on the benzene ring, which imparts distinct chemical and biological properties. Its combination of antioxidant, thrombin-inhibitory, and anticancer activities makes it a compound of significant interest for further research and development .
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
3-ethyl-2-hydroxybenzamide |
InChI |
InChI=1S/C9H11NO2/c1-2-6-4-3-5-7(8(6)11)9(10)12/h3-5,11H,2H2,1H3,(H2,10,12) |
Clé InChI |
XLEUYAMTUUEOBX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14854304.png)
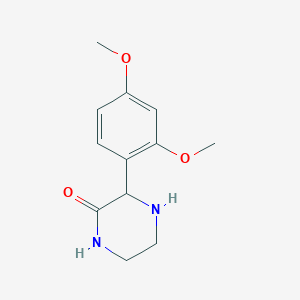
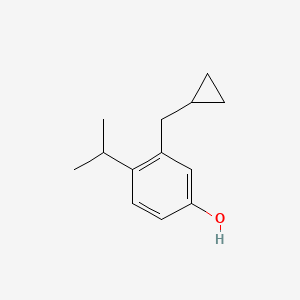
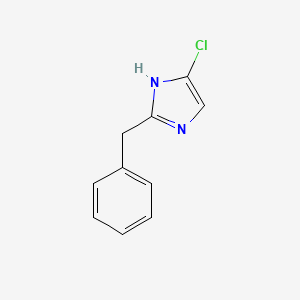
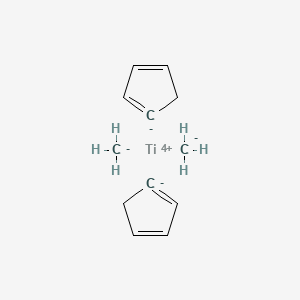
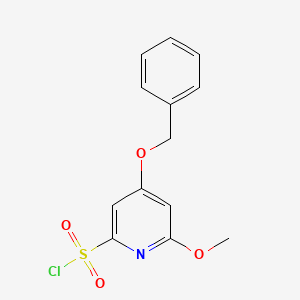
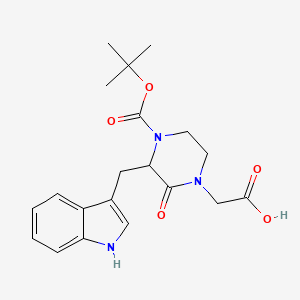
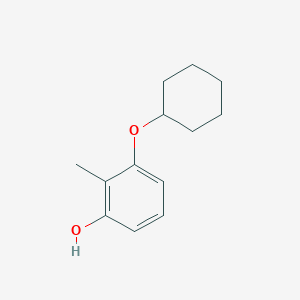
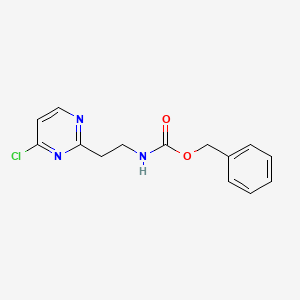
![3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14854352.png)
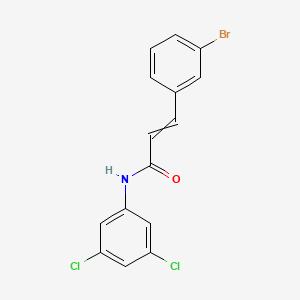
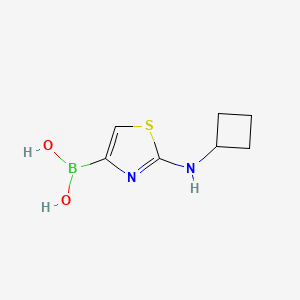
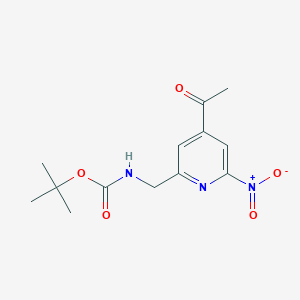
![(4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-cyclohexyl-4,5-dihydro-1,3-oxazole](/img/structure/B14854373.png)
